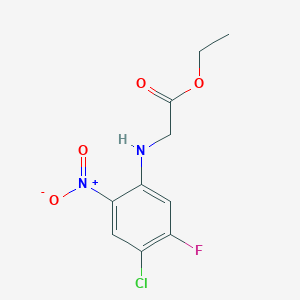
N-(4-chloro-5-fluoro-2-nitrophenyl)glycine ethyl ester
Cat. No. B8362901
M. Wt: 276.65 g/mol
InChI Key: YRYMHXSVPUKRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06096743
Procedure details


By using 6.32 g of 5-chloro-2,4-difluoronitrobenzene, 9.91 g of triethylamine, 60 ml of DMF, 60 ml of THF and 4.56 g of glycine ethyl ester hydrochloride, 0.66 g (7%) of N-(4-chloro-5-fluoro-2-nitrophenyl)glycine ethyl ester was obtained.





Yield
7%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5](F)=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.C(N(CC)CC)C.CN(C=O)C.Cl.[CH2:26]([O:28][C:29](=[O:32])[CH2:30][NH2:31])[CH3:27]>C1COCC1>[CH2:26]([O:28][C:29](=[O:32])[CH2:30][NH:31][C:5]1[CH:4]=[C:3]([F:12])[C:2]([Cl:1])=[CH:7][C:6]=1[N+:8]([O-:10])=[O:9])[CH3:27] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.32 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=CC(=C(C1)[N+](=O)[O-])F)F
|
Step Two
|
Name
|
|
|
Quantity
|
9.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CNC1=C(C=C(C(=C1)F)Cl)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.66 g | |
| YIELD: PERCENTYIELD | 7% | |
| YIELD: CALCULATEDPERCENTYIELD | 7.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
